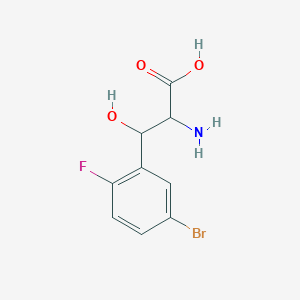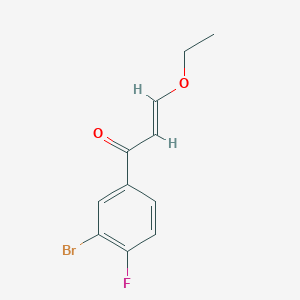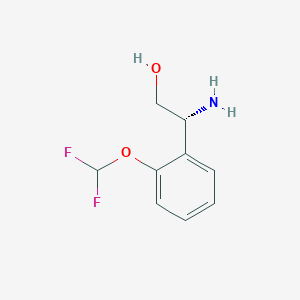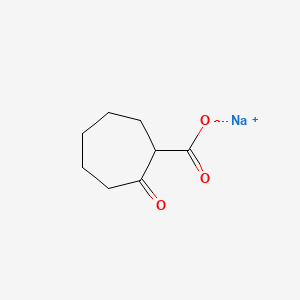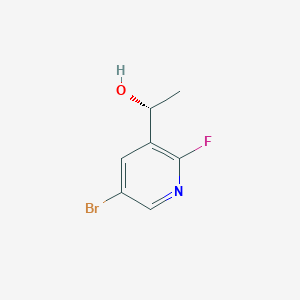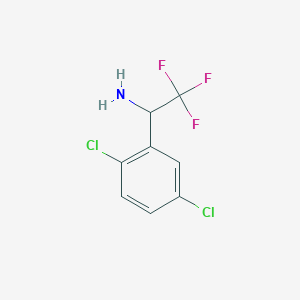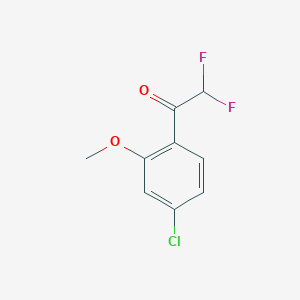
1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a chloro, methoxy, and difluoro substituent on an ethanone backbone
Méthodes De Préparation
The synthesis of 1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane. The mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or acetone. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
1-(4-Chloro-2-methoxyphenyl)ethanone: Lacks the difluoro substituents, resulting in different chemical reactivity and applications.
1-(4-Chloro-2-methoxyphenyl)-3-(3-pyridylmethyl)urea: Contains additional functional groups, leading to varied biological activities
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H7ClF2O2 |
|---|---|
Poids moléculaire |
220.60 g/mol |
Nom IUPAC |
1-(4-chloro-2-methoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-7-4-5(10)2-3-6(7)8(13)9(11)12/h2-4,9H,1H3 |
Clé InChI |
KYSZITDOYGHYNI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Cl)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13557629.png)
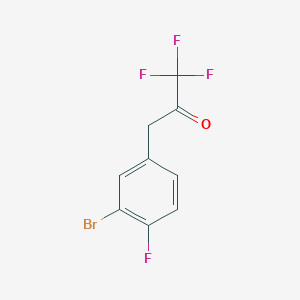
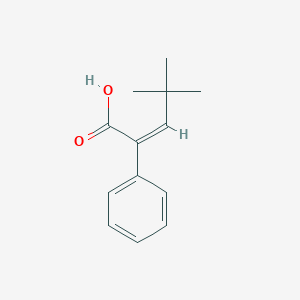
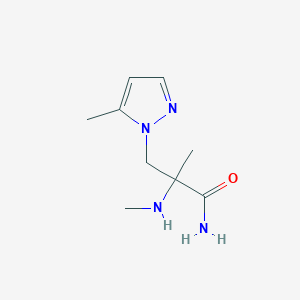
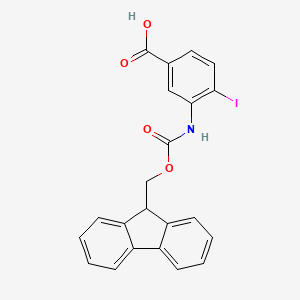
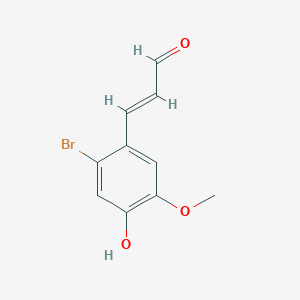
![Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride](/img/structure/B13557670.png)
